

physicochemical characteristics of 3,6-Dichloropyridazin-4-ol dihydrate

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Compound of Interest

Compound Name: 3,6-Dichloropyridazin-4-ol dihydrate

Cat. No.: B1401502

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An In-depth Technical Guide to the Physicochemical Characteristics of **3,6-Dichloropyridazin-4-ol Dihydrate**

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful research is built. 3,6-Dichloropyridazin-4-ol, particularly in its dihydrate form, represents a versatile heterocyclic building block. Its unique arrangement of chloro, hydroxyl, and pyridazine nitrogen functional groups offers a rich scaffold for synthetic modification. This guide is structured to provide not just the data, but the context—the causality behind why these characteristics matter and how they can be reliably assessed. We will delve into the compound's identity, its key physical and chemical traits, and the analytical methodologies required for its robust characterization, providing a holistic view for the discerning researcher.

Chemical Identity and Structural Elucidation

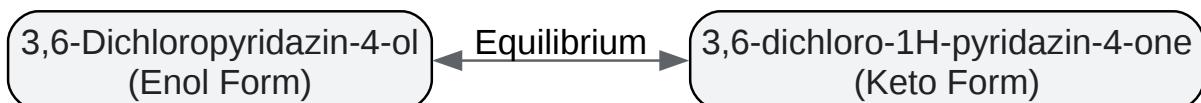
3,6-Dichloropyridazin-4-ol is a chlorinated derivative of the pyridazine heterocyclic system. A critical aspect of its chemistry is the existence of keto-enol tautomerism, meaning it can exist in equilibrium with its 3,6-dichloro-1H-pyridazin-4-one form.^{[1][2]} The presence of two water

molecules in the crystal lattice defines the dihydrate, influencing its stability, solubility, and handling properties.

It is crucial for researchers to distinguish between the anhydrous and dihydrate forms, as their physical properties and molecular weights differ.

Identifier	3,6-Dichloropyridazin-4-ol (Anhydrous)	3,6-Dichloropyridazin-4-ol Dihydrate
CAS Number	2779-81-9 [1] [2]	1452487-57-8
Molecular Formula	C ₄ H ₂ Cl ₂ N ₂ O [1] [2]	C ₄ H ₆ Cl ₂ N ₂ O ₃ [3]
Molecular Weight	164.98 g/mol [1] [2]	201.01 g/mol [3]
Synonyms	3,6-Dichloro-4-hydroxypyridazine [1] ; 3,6-dichloro-1H-pyridazin-4-one [1] [2]	Not commonly specified
InChI Key	UZRZWRDICWBWBA-UHFFFAOYSA-N [2]	Not readily available

Diagram: Tautomeric Equilibrium



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Caption: Keto-enol tautomerism of the core structure.

Core Physicochemical Properties

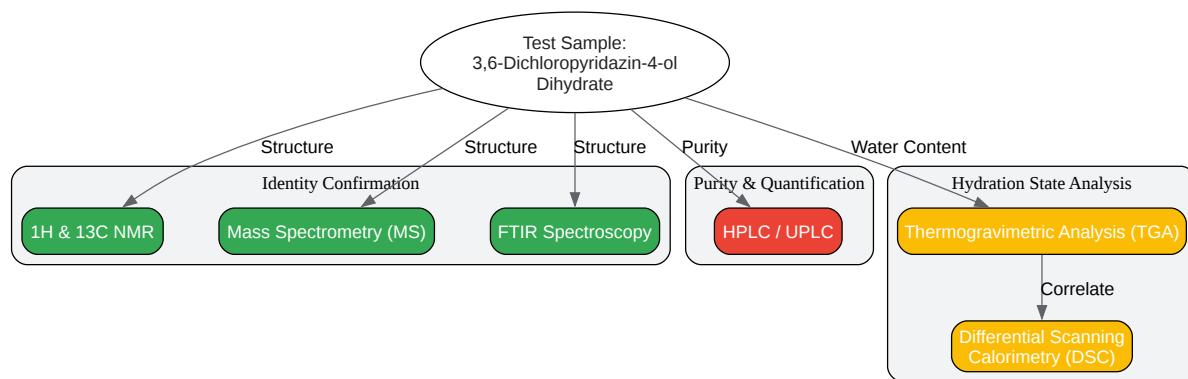
The majority of experimentally determined data available in public databases pertains to the anhydrous form. These values provide a crucial baseline, though researchers must anticipate variations when working with the dihydrate.

Property	Value (Anhydrous Form)	Significance in Research & Development
Physical Form	White to yellow to brown solid	Indicates purity and potential degradation. Color changes may suggest instability.
Melting Point	199-200 °C ^[1]	A sharp melting point is a key indicator of purity. For the dihydrate, this value would be different and likely accompanied by water loss.
Boiling Point	225.6 °C at 760 mmHg (Predicted) ^[1]	Useful for purification by distillation if applicable, though high value suggests low volatility.
Density	1.679 g/cm ³ (Predicted) ^[1]	Important for formulation, process scale-up, and reaction stoichiometry calculations.
pKa	4.10 ± 0.28 (Predicted) ^[1]	Critical for predicting ionization state in physiological media, which governs solubility, absorption, and receptor binding. The acidic nature is due to the hydroxyl group.
Storage Temperature	2-8°C, under inert gas ^{[1][3]}	Suggests potential sensitivity to air, moisture, or heat. Refrigeration is recommended to ensure long-term stability.

Analytical Characterization Workflow

A multi-technique approach is essential to confirm the identity, purity, and hydration state of **3,6-Dichloropyridazin-4-ol dihydrate**. The causality behind this workflow is to establish a self-validating system: results from one technique should corroborate the findings of another.

Diagram: Analytical Workflow

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Caption: A validated workflow for comprehensive physicochemical analysis.

Experimental Protocols

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

- **Rationale:** HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities or degradation products, allowing for precise quantification.
- **Methodology:**
 - **System Preparation:** Agilent 1260 Infinity II or equivalent system with a UV-Vis detector.
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in Acetonitrile
- Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm, or a wavelength determined by a UV-Vis scan of the compound.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary.
- Analysis: Inject 10 μ L and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

B. Hydration State Analysis by Thermogravimetric Analysis (TGA)

- Rationale: TGA is indispensable for characterizing hydrates. It measures changes in mass as a function of temperature, precisely quantifying the water content. For a dihydrate of MW 201.01, the two water molecules (MW \approx 36.03) account for approximately 17.9% of the total mass.
- Methodology:
 - System: TA Instruments TGA 550 or equivalent.
 - Sample: Accurately weigh 5-10 mg of the sample into an aluminum pan.
 - Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

- Temperature Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.
- Data Analysis: Observe the weight loss step corresponding to the loss of water, typically occurring below 120 °C. The percentage weight loss should be compared to the theoretical value (17.9%) to confirm the dihydrate state.

Safety, Handling, and Storage

Proper handling is paramount due to the compound's potential biological activity and hazardous nature.

- Hazard Identification:
 - Harmful if swallowed (H302).[4]
 - Causes skin irritation (H315).[4]
 - Causes serious eye irritation (H319).[4]
 - May cause respiratory irritation (H335).[4]
- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[4][5]
- Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[6]
- Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][3]

Relevance in Drug Discovery and Chemical Synthesis

The pyridazine core is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties such as a high dipole moment and robust hydrogen-bonding capacity.[7] These features make it an attractive replacement for other aromatic systems in

drug design.^[7] Pyridazine derivatives have shown a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antihypertensive effects.^{[8][9]}

3,6-Dichloropyridazin-4-ol serves as a key intermediate.^[2] The two chlorine atoms are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities (e.g., amines, thiols).^[2] The hydroxyl group can be oxidized or used as a handle for further derivatization.^[2] This trifunctional nature makes the molecule a powerful tool for building combinatorial libraries to screen for new bioactive compounds.

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